molecular formula C12H18F3NO4 B2698366 (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid CAS No. 2089650-63-3

(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid

Cat. No. B2698366
M. Wt: 297.274
InChI Key: MHOUKZNMYFKVEV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid and ester groups are likely to undergo typical acid-base reactions, nucleophilic acyl substitution reactions, and possibly decarboxylation reactions .

Scientific Research Applications

Extraction and Separation Techniques

The use of similar compounds in the extraction and separation processes in various industries is evident. For instance, the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents illustrates the role of such compounds in enhancing extraction efficiency in pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Chemical Synthesis and Modification

Chemical synthesis and modification of cyclic amines, including pyrrolidine, play a significant role in the creation of complex molecular structures. The redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds show the versatility of such compounds in chemical transformations (Kang, Richers, Sawicki, & Seidel, 2015).

Medicinal Chemistry

In medicinal chemistry, compounds like (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid have been instrumental in the development of inhibitors for various diseases. For example, the design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores demonstrate the potential of these compounds in drug development (Wang et al., 2001).

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives highlights the adaptability of pyrrolidine-based compounds in producing various biologically significant derivatives (Mulholland, Foster, & Haydock, 1972).

Development of Novel Compounds

The creation of novel compounds using pyrrolidine derivatives is another significant application. The synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and their predicted biological activity demonstrate the potential of such compounds in the development of new drugs and therapeutic agents (Kharchenko, Detistov, & Orlov, 2008).

properties

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-7(4-12(13,14)15)8(6-16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOUKZNMYFKVEV-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid

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